molecular formula C20H17NO6 B3500971 4-tert-butylphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

4-tert-butylphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3500971
M. Wt: 367.4 g/mol
InChI Key: FTDVWTGWEPPLOB-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene, a class of organic compounds with a bicyclic structure consisting of a benzene ring fused with a pyran ring . Chromenes and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .


Synthesis Analysis

Chromene derivatives can be synthesized through various methods. One efficient method involves a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium .


Molecular Structure Analysis

The molecular structure of chromene derivatives can vary greatly depending on the substituents attached to the chromene core. The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates were synthesized using a one-pot multi-component reaction strategy .


Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can vary greatly depending on the specific compound. For instance, the 1H NMR spectra of some chromene derivatives have shown chemical shifts at δ = 7.66–6.17 ppm (protons on 2H-chromen-2-one ring), 4.03–0.88 ppm (protons in the alkoxy group) .

Mechanism of Action

The mechanism of action of chromene derivatives can vary depending on the specific biological activity. For example, some chromene derivatives have been found to exhibit antimicrobial activity, while others have shown anticancer properties .

Safety and Hazards

The safety and hazards associated with chromene derivatives can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Given the wide range of biological activities exhibited by chromene derivatives, there is significant potential for future research in this area. This could include the development of new synthetic methods, the exploration of new biological activities, and the design and development of potent leads of chromene analogs for their promising biological activities .

Properties

IUPAC Name

(4-tert-butylphenyl) 6-nitro-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-20(2,3)13-4-7-15(8-5-13)26-18(22)16-11-12-10-14(21(24)25)6-9-17(12)27-19(16)23/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDVWTGWEPPLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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